![molecular formula C24H36O3Sn B14371964 Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane CAS No. 93674-03-4](/img/structure/B14371964.png)
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is an organotin compound that features a naphthalene moiety linked to a stannane core via an oxyacetyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with a naphthalen-2-yloxyacetyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The stannane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its organotin properties.
Industry: It is used in the production of polymers and other materials where organotin compounds are required.
Wirkmechanismus
The mechanism by which Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the stannane core can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Tributylstannylthiazole: Used in similar synthetic applications but with a thiazole moiety instead of naphthalene.
Tributyl(thiophen-2-yl)stannane: Another organotin compound with a thiophene ring.
Uniqueness
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly useful in applications requiring specific interactions with aromatic systems.
Eigenschaften
CAS-Nummer |
93674-03-4 |
|---|---|
Molekularformel |
C24H36O3Sn |
Molekulargewicht |
491.2 g/mol |
IUPAC-Name |
tributylstannyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C12H10O3.3C4H9.Sn/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;3*1-3-4-2;/h1-7H,8H2,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
HZJHTTQIACRILX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


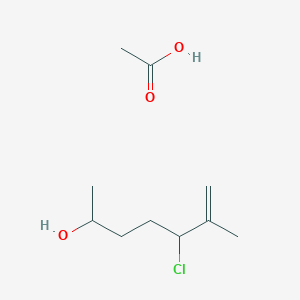
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
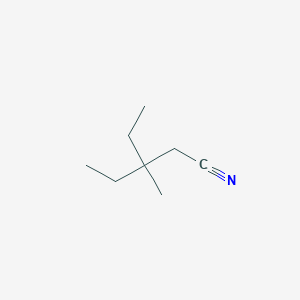
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
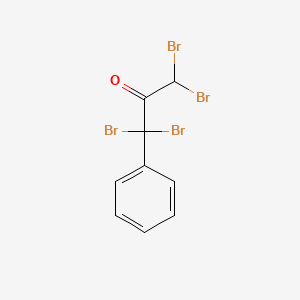
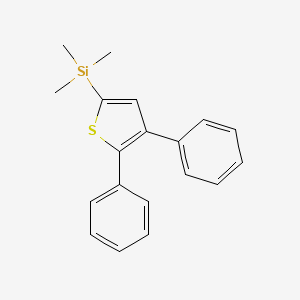
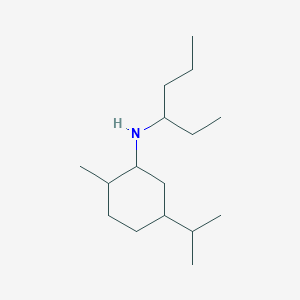
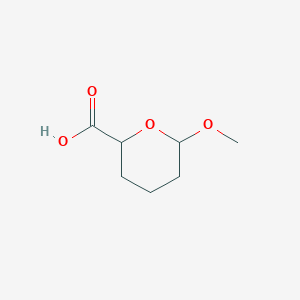
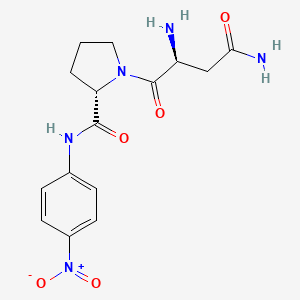
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)
